![molecular formula C11H15NO4 B1386096 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 7636-27-3](/img/structure/B1386096.png)
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
. The compound has a complex structure with a phenyl ring substituted with two methoxy groups and a propanoic acid group with an amino group . Physical And Chemical Properties Analysis
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a solid substance . It has a molecular weight of 225.24 . The compound has a complex structure with a phenyl ring substituted with two methoxy groups and a propanoic acid group with an amino group .Scientific Research Applications
Hemoglobin Gene Expression Induction
Compounds similar to 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid have been used in screening assays to induce γ globin gene expression, which is significant in the study of hemoglobinopathies like sickle cell disease .
Synthesis of Phthalocyanines
Derivatives of phenylpropionic acid have been utilized in synthesizing phthalocyanines, which are compounds with applications ranging from photodynamic therapy to materials science .
Enzyme Inhibition Studies
Analogues of amino acids, including those with a dimethoxyphenyl group, are often used in enzyme inhibition studies to understand enzyme mechanisms or develop therapeutic agents .
Proteomics Research
Biochemicals with an amino and a dimethoxyphenyl group are used in proteomics research for studying protein expression, structure, and function .
Structural Modification for Antitumor Activities
Amino acids have been introduced into other therapeutic molecules to enhance their antitumor activities and tumor targeting capabilities. This suggests that 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid could potentially be modified for similar applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFWLUOTAIYGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311849 |
Source
|
Record name | 3,5-Dimethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
CAS RN |
7636-27-3 |
Source
|
Record name | 3,5-Dimethoxyphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7636-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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